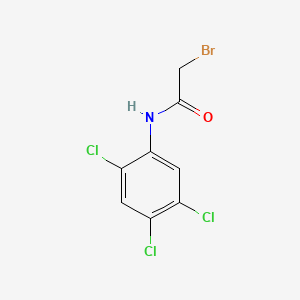

2-Bromo-n-(2,4,5-trichlorophenyl)acetamide

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide typically involves the reaction of 2,4,5-trichloroaniline with bromoacetyl bromide under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound .

Analyse Des Réactions Chimiques

2-Bromo-n-(2,4,5-trichlorophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 2-bromo-N-(2,4,5-trichlorophenyl)acetamide exhibit significant antimicrobial properties. A study synthesized several derivatives and evaluated their antibacterial activities against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The findings indicated moderate to high activity levels, suggesting that these compounds could serve as potential candidates for developing new antibiotics .

Antimalarial Activity

In a screening of various N-aryl substituted compounds, this compound was noted for its antiplasmodial efficacy. Specifically, it was found to have an IC50 value indicating effective inhibition of malaria parasites. Compounds with similar structures were also evaluated, revealing a trend where modifications to the phenyl rings significantly influenced biological activity .

Agrochemical Applications

Insecticidal Properties

The compound has been identified as an intermediate in the synthesis of insecticides. Research indicates that derivatives of this compound can be transformed into more complex structures that exhibit potent insecticidal properties. For instance, the synthesis of O-ethyl-S-n-propyl-O-(2-chloro-4-bromophenyl)-thiophosphate from this compound has been documented, highlighting its utility in agricultural chemistry .

Chemical Synthesis and Intermediates

Synthesis Pathways

The synthesis of this compound can be achieved through various methods involving bromination and acetamide formation. The compound serves as a valuable intermediate for further chemical transformations that yield biologically active molecules. For example, the reaction of this compound with different amines has led to the development of novel antibacterial agents .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of derivatives based on this compound were synthesized and tested against multiple bacterial strains. The study reported that certain modifications enhanced antimicrobial efficacy significantly compared to the parent compound.

Case Study 2: Insecticide Development

The transformation of this compound into thiophosphate esters demonstrated its potential as a precursor for developing insecticides. The resulting compounds exhibited effective pest control properties in agricultural settings.

Mécanisme D'action

The mechanism of action of 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme structure . This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

2-Bromo-n-(2,4,5-trichlorophenyl)acetamide can be compared with other similar compounds, such as:

2-Bromo-n-(2,4-dichlorophenyl)acetamide: This compound has one less chlorine atom, which can affect its reactivity and applications.

2-Bromo-n-(2,5-dichlorophenyl)acetamide: The position of the chlorine atoms can influence the compound’s chemical properties and biological activity.

2-Bromo-n-(2,4,6-trichlorophenyl)acetamide: The additional chlorine atom can lead to differences in the compound’s stability and reactivity.

Activité Biologique

2-Bromo-N-(2,4,5-trichlorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative studies with related compounds.

The molecular formula for this compound is . Its structure includes a bromo group and multiple chloro substituents on the phenyl ring, which significantly influence its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its lipophilicity and potential to penetrate biological membranes, facilitating interactions with various biological macromolecules.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of related compounds against several bacterial strains including Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated that these compounds showed moderate to high inhibition zones compared to standard antibiotics like tetracycline.

| Compound | Acinetobacter baumannii (DIZ mm) | Pseudomonas aeruginosa (DIZ mm) | Staphylococcus aureus (DIZ mm) |

|---|---|---|---|

| 5a | 24.0 | 12.5 | 14.0 |

| 5b | 32.0 | 23.5 | 15.0 |

| 5c | 16.3 | 8.0 | 8.0 |

| 5d | 20.5 | 8.0 | 23.5 |

| Tc | 33.0 | 24.0 | 35.0 |

DIZ: Disk Inhibition Zone; Tc: Tetracycline .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies involving structure-activity relationships (SAR) have indicated that modifications on the phenyl ring can enhance antiproliferative activity against various cancer cell lines. For instance, compounds with electron-donating groups showed improved efficacy against colon carcinoma cell lines .

Case Studies

- Antibacterial Studies : A series of derivatives synthesized from the parent compound were tested for antibacterial activity using the disc diffusion method. The results highlighted the effectiveness of certain derivatives against resistant strains, suggesting potential applications in treating multidrug-resistant infections .

- Antitumor Research : In vitro studies showed that specific modifications to the acetamide structure led to enhanced cytotoxicity against cancer cell lines such as HepG2 and MCF-7. The presence of halogen substituents was found to play a critical role in increasing the potency of these compounds .

Comparative Analysis

When compared with similar compounds like 2-Bromo-N-(2,4-dichlorophenyl)acetamide and 2-Bromo-N-(2,5-dichlorophenyl)acetamide , it was observed that the introduction of additional chlorine atoms in the trichlorophenyl derivative significantly affected both its chemical reactivity and biological activity .

Propriétés

IUPAC Name |

2-bromo-N-(2,4,5-trichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrCl3NO/c9-3-8(14)13-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIXWVNRNRVLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrCl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60941743 | |

| Record name | 2-Bromo-N-(2,4,5-trichlorophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19889-61-3 | |

| Record name | Acetanilide, 2-bromo-2',4',5'-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N-(2,4,5-trichlorophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60941743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.